Bromomethyl thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

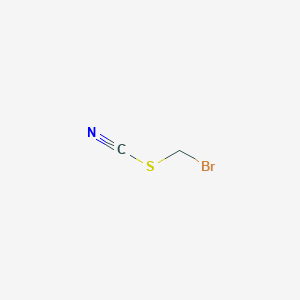

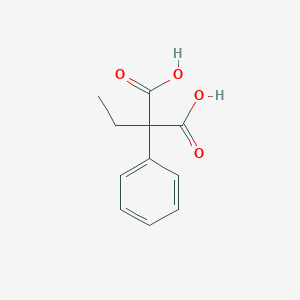

Bromomethyl thiocyanate is a chemical compound with the molecular formula C2H2BrNS and a molecular weight of 152.01 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of Bromomethyl thiocyanate and similar compounds often involves thiocyanation, a process that introduces SCN groups into parent molecules . This process can be achieved through nucleophilic reaction, electrophilic reaction, and free radical reaction . A practical and efficient method for the bromomethylation of thiols has been developed, which uses paraformaldehyde and HBr/AcOH .

Molecular Structure Analysis

The molecular structure of Bromomethyl thiocyanate consists of carbon, hydrogen, bromine, nitrogen, and sulfur atoms . The exact arrangement of these atoms contributes to the compound’s unique properties and reactivity.

Chemical Reactions Analysis

Bromomethyl thiocyanate can participate in various chemical reactions. For instance, it can undergo photo- and electrochemically initiated thiocyanation reactions . These reactions involve the generation of an SCN radical via one-electron oxidation of an SCN anion, followed by its addition to the substrate .

Physical And Chemical Properties Analysis

Bromomethyl thiocyanate has a boiling point of 201.8±23.0 °C and a predicted density of 1.851±0.06 g/cm3 . These properties, along with its molecular structure, influence its reactivity and potential applications.

Mecanismo De Acción

Direcciones Futuras

Thiocyanates, including Bromomethyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . They show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the future research directions might include exploring more efficient synthesis methods, studying their biological activities, and developing new applications in medicine and other fields .

Propiedades

IUPAC Name |

bromomethyl thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrNS/c3-1-5-2-4/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZBPOBHIJVVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574470 |

Source

|

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethyl thiocyanate | |

CAS RN |

10163-46-9 |

Source

|

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)

![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)

![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)